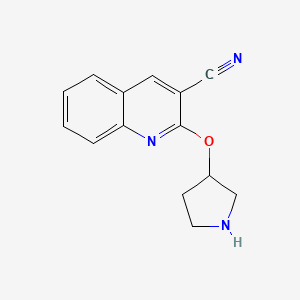

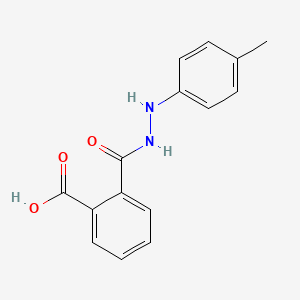

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile often starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .科学的研究の応用

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , is widely used in medicinal chemistry due to its versatility in drug design . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins. This makes it a valuable scaffold for developing new drugs with various biological profiles.

Biological Activity: Target Selectivity

The unique structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile influences its biological activity, particularly in terms of target selectivity . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is essential for the development of drug candidates with specific actions.

Pharmacokinetics: ADME/Tox Optimization

Incorporating the pyrrolidine moiety into compounds like 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can modify physicochemical parameters, thereby optimizing absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This optimization is key to the success of new therapeutic agents.

Structural Diversity: Heterocyclic Chemistry

The quinoline component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is a heterocyclic compound that provides a broad range of biological and pharmacological activities . Its synthesis and functionalization lead to structural diversity, allowing for the development of new compounds with potential therapeutic applications.

Therapeutic Applications: Broad-Spectrum Activity

Quinoline derivatives, including 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , are known for their broad-spectrum therapeutic activities. They have been found to possess antibacterial, antifungal, antimalarial, and anti-inflammatory properties, among others . This makes them valuable for the development of multi-target drugs.

Chemical Synthesis: Intermediate Compound

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile: can serve as an intermediate in the synthesis of more complex biologically active molecules. Its structure allows for various chemical modifications, which can lead to the creation of novel compounds with desired biological activities .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, depending on their specific structure and target .

Result of Action

Compounds with a pyrrolidine ring are known to have diverse biological effects, depending on their specific structure and target .

特性

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAHXGHZGIRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)

![4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde](/img/structure/B2922102.png)

![N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide](/img/structure/B2922105.png)

![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)

![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)

![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)

![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)